4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2BrClF2O2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the sulfonylation of 4-Bromo-5-chloro-2-fluorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium (Pd) are used in coupling reactions.
Solvents: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical probes and inhibitors for studying enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: This compound lacks the sulfonyl fluoride group and has different reactivity and applications.
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.
4-Fluorobenzyl bromide: Contains a benzyl group instead of a sulfonyl fluoride group, resulting in different reactivity.
Uniqueness
4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and allows for the formation of covalent bonds with nucleophiles. This makes it particularly valuable in the development of enzyme inhibitors and other biochemical tools.
Properties
Molecular Formula |
C6H2BrClF2O2S |
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Molecular Weight |
291.50 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
InChI Key |
OBYKPECDWCVCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)F)F |
Origin of Product |
United States |
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